molecular formula C22H23N3O B2732587 2-benzyl-6-phenyl-5-piperidino-3(2H)-pyridazinone CAS No. 861208-91-5

2-benzyl-6-phenyl-5-piperidino-3(2H)-pyridazinone

Cat. No. B2732587
CAS RN: 861208-91-5
M. Wt: 345.446
InChI Key: UAYRJCSIJIOXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-6-phenyl-5-piperidino-3(2H)-pyridazinone (2BP5PP) is a heterocyclic compound belonging to the pyridazinone family of compounds. It is a colorless crystalline solid with a molecular weight of 267.37 g/mol and is soluble in water and ethanol. It has a melting point of 152-154°C and a boiling point of 300°C. 2BP5PP is an important synthetic intermediate for the production of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Anticancer and Antioxidant Activities : A study focused on synthesizing new 3(2H)-one pyridazinone derivatives to explore their potential antioxidant activity. These compounds were tested for in-vitro antioxidant activity, demonstrating potent antioxidant properties at a concentration of 50µg/ml. Molecular docking studies were also conducted to assess their anticancer potential, highlighting the versatility of pyridazinone derivatives in drug development (Mehvish & Kumar, 2022).

  • Analgesic and Anti-inflammatory Agents : Research into Mannich bases of arylpyridazinones revealed compounds with significant analgesic and anti-inflammatory activities. These findings are vital for developing new therapeutic agents targeting pain and inflammation, demonstrating the pyridazinone scaffold's potential in medicinal chemistry (Gökçe et al., 2005).

Molecular Docking and SAR Studies

  • Antihypertensive Activity : Pyridazinone derivatives were synthesized and assessed for their antihypertensive activity via molecular docking studies using human Angiotensin Converting Enzyme (ACE) as a target. This research underscores the importance of pyridazinone derivatives in discovering new antihypertensive drugs, showcasing the application of molecular modeling in drug discovery (Imran & Nayeem, 2016).

Herbicidal Activity

  • Modes of Action in Herbicides : Studies on substituted pyridazinone compounds have demonstrated their ability to inhibit the Hill reaction and photosynthesis, contributing to their phytotoxicity. This research provides insight into the modes of action of pyridazinone herbicides, offering a foundation for the development of new agricultural chemicals (Hilton et al., 1969).

properties

IUPAC Name

2-benzyl-6-phenyl-5-piperidin-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c26-21-16-20(24-14-8-3-9-15-24)22(19-12-6-2-7-13-19)23-25(21)17-18-10-4-1-5-11-18/h1-2,4-7,10-13,16H,3,8-9,14-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYRJCSIJIOXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=O)N(N=C2C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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